Cas no 2228171-65-9 (2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid)

2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid
- 2228171-65-9
- 2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid
- EN300-1882381
-
- インチ: 1S/C12H21NO5/c1-8(9(14)15)12(5-6-17-7-12)13-10(16)18-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)
- InChIKey: PXEMHZGWYGHJEF-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)(C(C(=O)O)C)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 259.14197277g/mol
- どういたいしつりょう: 259.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1882381-0.05g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |
2228171-65-9 | 0.05g |
$888.0 | 2023-09-18 | ||
Enamine | EN300-1882381-1.0g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |
2228171-65-9 | 1g |
$1458.0 | 2023-06-03 | ||
Enamine | EN300-1882381-0.25g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |
2228171-65-9 | 0.25g |
$972.0 | 2023-09-18 | ||
Enamine | EN300-1882381-5.0g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |
2228171-65-9 | 5g |
$4226.0 | 2023-06-03 | ||
Enamine | EN300-1882381-10.0g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |
2228171-65-9 | 10g |
$6266.0 | 2023-06-03 | ||
Enamine | EN300-1882381-0.1g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |
2228171-65-9 | 0.1g |
$930.0 | 2023-09-18 | ||
Enamine | EN300-1882381-2.5g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |
2228171-65-9 | 2.5g |
$2071.0 | 2023-09-18 | ||
Enamine | EN300-1882381-0.5g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |
2228171-65-9 | 0.5g |
$1014.0 | 2023-09-18 | ||
Enamine | EN300-1882381-5g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |
2228171-65-9 | 5g |
$3065.0 | 2023-09-18 | ||
Enamine | EN300-1882381-10g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid |
2228171-65-9 | 10g |
$4545.0 | 2023-09-18 |
2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acidに関する追加情報
Recent Advances in the Study of 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid (CAS: 2228171-65-9)
In recent years, the compound 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid (CAS: 2228171-65-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promise in various applications, including drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group and the oxolan (tetrahydrofuran) ring in its structure make it a versatile intermediate for synthesizing more complex bioactive molecules.
Recent studies have focused on the synthesis and functionalization of 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid to explore its potential in medicinal chemistry. Researchers have employed advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to elucidate its molecular structure and confirm its purity. These efforts are crucial for ensuring the reproducibility and scalability of its synthesis, which is essential for industrial applications.
One of the key findings in recent literature is the role of this compound as a building block for peptidomimetics and small-molecule inhibitors. Its structural flexibility allows for modifications that can enhance binding affinity and selectivity toward specific biological targets. For instance, derivatives of 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid have been investigated for their potential to inhibit enzymes involved in inflammatory pathways, making them candidates for anti-inflammatory drug development.
Moreover, the compound's stability under various physiological conditions has been a subject of interest. Studies have demonstrated that the Boc-protected amino group and the propanoic acid moiety contribute to its stability, enabling its use in prodrug formulations. This property is particularly valuable in designing drugs with improved bioavailability and reduced side effects.
In addition to its applications in drug development, 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid has also been explored in chemical biology for labeling and tracking biomolecules. Its reactive functional groups allow for conjugation with fluorescent tags or other probes, facilitating the study of biological processes at the molecular level.
Despite these advancements, challenges remain in optimizing the synthesis routes and scaling up production. Researchers are investigating greener and more efficient catalytic methods to reduce the environmental impact and cost of producing this compound. Recent progress in flow chemistry and biocatalysis offers promising avenues for addressing these challenges.
In conclusion, 2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid (CAS: 2228171-65-9) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural properties and versatility make it a focal point for ongoing studies aimed at developing novel therapeutics and biochemical tools. Future research will likely focus on expanding its applications and improving synthetic methodologies to meet the growing demands of the industry.
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